Dipropyl (2,2-dimethylpropanoyl)phosphonate
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Overview
Description
Dipropyl (2,2-dimethylpropanoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is part of a broader class of phosphonates, which are known for their stability and resistance to hydrolysis. Phosphonates have diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2,2-dimethylpropanoyl)phosphonate typically involves the reaction of a phosphite with an appropriate alkyl halide under basic conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is usually carried out in the presence of a base such as sodium or potassium carbonate .
Industrial Production Methods
Industrial production of phosphonates often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2,2-dimethylpropanoyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the phosphonate group .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including agriculture and pharmaceuticals .
Scientific Research Applications
Dipropyl (2,2-dimethylpropanoyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Phosphonates are studied for their potential as enzyme inhibitors, which can be useful in developing new drugs.
Mechanism of Action
The mechanism of action of dipropyl (2,2-dimethylpropanoyl)phosphonate involves its interaction with specific molecular targets. In biological systems, phosphonates can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to a decrease in the activity of the enzyme, which is beneficial in conditions where enzyme activity needs to be controlled .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl (2,2-dimethylpropanoyl)phosphonate include other phosphonates such as:
- Diethyl phosphonate
- Dimethyl phosphonate
- Diphenyl phosphonate
Uniqueness
What sets this compound apart from other phosphonates is its specific structure, which imparts unique chemical properties. The presence of the 2,2-dimethylpropanoyl group provides steric hindrance, making it more resistant to hydrolysis compared to simpler phosphonates. This stability makes it particularly useful in applications where long-term stability is required .
Properties
CAS No. |
62476-87-3 |
---|---|
Molecular Formula |
C11H23O4P |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H23O4P/c1-6-8-14-16(13,15-9-7-2)10(12)11(3,4)5/h6-9H2,1-5H3 |
InChI Key |
LJPZIMFZPKWXSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=O)C(C)(C)C)OCCC |
Origin of Product |
United States |
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